3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
Description
Chemical Classification and Nomenclature
3-((2,4-Dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine (CAS: 1334372-41-6) is a heterocyclic organic compound classified under the pyridazine-imidazole hybrid family. Its systematic IUPAC name reflects its structural components:
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
- Imidazole substituent : A five-membered aromatic ring with two non-adjacent nitrogen atoms at positions 1 and 3, attached to the pyridazine core at position 6.
- 2,4-Dichlorobenzylthio group : A benzyl group substituted with chlorine atoms at positions 2 and 4, connected via a sulfur atom at position 3 of the pyridazine ring.
The molecular formula is C₁₄H₁₀Cl₂N₄S , with a molecular weight of 337.2 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀Cl₂N₄S |
| Molecular Weight | 337.2 g/mol |
| Key Functional Groups | Pyridazine, Imidazole, Thioether |
| Hybrid System | Diazine-Azole Fusion |
Historical Context of Pyridazine-Imidazole Hybrid Compounds
Pyridazine-imidazole hybrids emerged in the late 20th century as part of efforts to design bioactive molecules with improved pharmacokinetic profiles. Early work focused on modifying pyridazine scaffolds to enhance electron-deficient character, which facilitates interactions with biological targets. The incorporation of imidazole, a pharmacophore in antifungal and anticancer agents (e.g., ketoconazole, cimetidine), marked a strategic shift toward dual-targeting compounds.
The specific addition of dichlorobenzylthio groups, as seen in 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine, gained traction after studies demonstrated enhanced lipophilicity and receptor-binding affinity compared to non-halogenated analogs.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in heterocyclic chemistry:
- Synergistic Electronic Effects : The pyridazine ring’s electron-deficient nature complements the electron-rich imidazole, creating a polarized system ideal for nucleophilic-aromatic substitution reactions.
- Bioisosteric Potential : The thioether linkage serves as a bioisostere for oxygen or methylene groups, improving metabolic stability without compromising target affinity.
- Halogen Bonding : The 2,4-dichlorobenzyl group engages in halogen bonding with biomolecular targets, a feature exploited in kinase inhibitors and antimicrobial agents.
Position Within Contemporary Chemical Research
Recent studies prioritize 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine for:
- Antifungal Development : Hybrid bis-heterocycles show promise against Candida spp. and Aspergillus spp., with MIC values ≤2 µg/ml in preliminary assays.
- Kinase Inhibition : Structural analogs demonstrate sub-micromolar IC₅₀ values against GSK-3β and Aurora kinases, relevant to cancer therapeutics.
- Materials Science : Conjugated π-systems enable applications in organic semiconductors and fluorescent probes.
Structural Overview and Key Features
The molecule’s architecture comprises three distinct regions:
- Pyridazine Core : Positions 3 and 6 are functionalized with thioether and imidazole groups, respectively. Adjacent nitrogen atoms at positions 1 and 2 create a planar, electron-deficient region.
- Imidazole Substituent : The 1H-imidazol-1-yl group at position 6 introduces a basic nitrogen (pKa ~6.8), enabling pH-dependent solubility and hydrogen bonding.
- 2,4-Dichlorobenzylthio Moiety : Chlorine atoms at positions 2 and 4 enhance hydrophobic interactions, while the sulfur atom facilitates covalent binding to cysteine residues in enzymes.
Key Structural Interactions :
- π-π Stacking : Between pyridazine and imidazole rings stabilizes protein-ligand complexes.
- Halogen Bonds : Chlorine atoms interact with carbonyl oxygens in enzyme active sites.
- Hydrogen Bonding : Imidazole N–H donates to aspartate or glutamate residues in kinases.
This structural complexity underpins the compound’s versatility in medicinal and materials chemistry, positioning it as a scaffold for multifunctional drug discovery.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c15-11-2-1-10(12(16)7-11)8-21-14-4-3-13(18-19-14)20-6-5-17-9-20/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQQYJZDQWWRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 2,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyridazine ring, followed by the attachment of the 2,4-dichlorobenzyl group.
Attachment of the Imidazolyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Thioether Formation
The 2,4-dichlorobenzylthio group is introduced via nucleophilic substitution. A pyridazine-thiol intermediate reacts with 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Pyridazine-thiol + 2,4-dichlorobenzyl chloride | DMF, K₂CO₃, 80°C, 12h | 78–85% | |
| Workup | EtOAc extraction, silica chromatography | ≥95% purity |
Mechanism : The thiolate anion attacks the benzyl chloride’s electrophilic carbon, displacing chloride. Steric hindrance from the dichloro-substituted benzyl group may necessitate elevated temperatures .
Imidazole Functionalization
The imidazole moiety at position 6 is typically installed via palladium-catalyzed cross-coupling. A halogenated pyridazine precursor reacts with imidazole derivatives under Suzuki–Miyaura conditions :
| Component | Conditions | Yield | Source |
|---|---|---|---|
| 6-Bromo-pyridazine + 1H-imidazole-1-boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 65–72% | |
| Catalyst Loading | 5 mol% Pd | – |
Key Finding : Electron-deficient pyridazines enhance coupling efficiency due to increased electrophilicity at the C6 position .
Oxidative Stability of Thioether Linkage
The benzylthio group undergoes oxidation to sulfoxide or sulfone under strong oxidizing agents :
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 6h | Sulfoxide | 88% | |
| mCPBA | DCM, RT, 24h | Sulfone | 92% |
Application : Controlled oxidation enables modulation of electronic properties for structure-activity studies .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the imidazole ring may undergo protonation, altering reactivity. In one study, analogous compounds formed charge-transfer complexes with HCl :
| Condition | Observation | Source |
|---|---|---|
| 1M HCl in EtOH | Reversible imidazole protonation | |
| pH > 10 | Thioether hydrolysis (trace) |
Stability Note : The compound remains stable in neutral aqueous buffers but degrades slowly under prolonged alkaline conditions .
Metal Coordination Chemistry
The imidazole nitrogen and sulfur atoms act as ligands for transition metals. Copper(II) complexes exhibit enhanced bioactivity :
| Metal Salt | Conditions | Complex Structure | Source |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2h | [Cu(L)₂Cl₂] | |
| Zn(OAc)₂ | EtOH, reflux, 4h | Tetrahedral geometry |
Significance : Coordination modulates solubility and pharmacological properties .
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–S bond in the thioether group, generating thiyl radicals :
| Light Source | Solvent | Products | Source |
|---|---|---|---|
| 254 nm UV | Acetonitrile | Pyridazine + Dichlorobenzyl disulfide |
Implication : Photodegradation necessitates light-protected storage for long-term stability .
Biological Alkylation Reactions
In enzymatic environments (e.g., liver microsomes), the thioether undergoes glutathione conjugation :
| Enzyme System | Metabolite | Half-Life | Source |
|---|---|---|---|
| Human CYP3A4 | Glutathione adduct | 2.1 h |
Metabolic Pathway : Conjugation reduces electrophilicity, mitigating potential toxicity .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 220°C :
| Temperature Range | Process | Residue | Source |
|---|---|---|---|
| 220–280°C | Thioether bond cleavage | Carbonaceous |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole, such as the compound , exhibit significant antimicrobial properties. The introduction of thio groups and other modifications can enhance these effects. For instance, studies have shown that imidazole derivatives can effectively combat bacterial infections and demonstrate antifungal activity . The thioether functionality in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Properties
Compounds containing imidazole and pyridazine rings have been investigated for their anticancer activities. The structural characteristics of 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine suggest potential interactions with cellular targets involved in cancer progression. Research has documented that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, imidazole derivatives are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroid hormones. This interaction could lead to therapeutic benefits by altering drug metabolism or enhancing the efficacy of co-administered medications .
Protein Binding
Due to its structural similarity to histidine, the compound can potentially bind to proteins within biological systems. This property is significant for drug design, as it may facilitate the development of targeted therapies that exploit specific protein interactions .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of various thio-imidazole derivatives, including compounds structurally related to 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine. These derivatives were tested against a range of bacterial strains, demonstrating promising results against resistant strains of bacteria . The study concluded that further optimization could yield potent antimicrobial agents.
Anticancer Activity Investigation
Another research article focused on the anticancer potential of imidazole derivatives. It reported that certain modifications led to increased cytotoxicity against human cancer cell lines. The study emphasized the importance of structural variations in enhancing biological activity, suggesting that 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine could be a candidate for further development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Miconazole: A similar compound with antifungal properties.
Oxiconazole: Another imidazole derivative with antifungal activity.
Uniqueness
3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine (CAS Number: 1334372-41-6) is a synthetic compound that combines a pyridazine ring with an imidazole moiety and a thioether linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is CHClNS, with a molecular weight of 337.2 g/mol. The structure features a pyridazine core substituted with an imidazole ring and a thioether group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1334372-41-6 |
| Molecular Formula | CHClNS |
| Molecular Weight | 337.2 g/mol |
The biological activity of 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is hypothesized to involve multiple pathways:
1. Anticancer Activity:
Research indicates that compounds containing imidazole and pyridazine rings can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, related imidazole derivatives have shown IC values in the low micromolar range against various cancer cell lines such as HeLa and MDA-MB-468 . The presence of the thioether group may enhance binding affinity to tubulin or other cellular targets.
2. Antimicrobial Properties:
Imidazole derivatives are known for their antimicrobial activities. The compound's structure suggests potential interactions with microbial enzymes or receptors, disrupting essential biological processes. Similar compounds have demonstrated efficacy against bacterial strains and fungi in vitro .
Structure-Activity Relationship (SAR)
The SAR studies on related compounds indicate that modifications on the imidazole or pyridazine rings significantly affect biological activity. For instance:
- Substituents at specific positions on the imidazole ring can enhance potency against cancer cell lines.
- The introduction of electron-withdrawing groups (like chlorine in this compound) has been associated with increased activity against certain targets .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
Case Study 1: Anticancer Activity
A study evaluating various imidazole derivatives found that compounds with structural similarities to 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine exhibited potent anticancer properties, with IC values ranging from 80 nM to 200 nM against colorectal cancer cells . The mechanism was attributed to the inhibition of tubulin polymerization.
Case Study 2: Antimicrobial Efficacy
Research on thioether-containing imidazoles revealed significant antibacterial activity against Gram-positive bacteria. These compounds were effective in disrupting bacterial cell wall synthesis, leading to cell lysis .
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-((2,4-dichlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine, and how can purity be ensured?
Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling reactions. For example:
- Step 1: React pyridazine derivatives with thiol-containing intermediates (e.g., 2,4-dichlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃) to introduce the thioether group .
- Step 2: Couple the intermediate with imidazole via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Key Optimization Factors:
- Temperature control: Reactions often require 60–100°C for efficient coupling.
- Catalyst selection: Pd(PPh₃)₄ or CuI may enhance yield in cross-coupling steps .
- Purification: Use column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?
Answer:
- ¹H/¹³C NMR: Confirm substitution patterns. For example:
- Pyridazine protons: δ 8.2–8.5 ppm (aromatic).
- Imidazole protons: δ 7.5–7.8 ppm (H-2/H-4) .
- IR Spectroscopy: Identify thioether (C-S stretch at ~650 cm⁻¹) and imidazole (N-H stretch at ~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 379.2 [M+H]⁺ (calculated for C₁₄H₁₀Cl₂N₄S) .
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer studies?
Answer:
- In vitro assays:
- Mechanistic studies:
Data Contradiction Note: Discrepancies in bioactivity (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) may arise from differences in cell wall permeability or assay conditions (e.g., pH, incubation time). Validate results across ≥3 independent replicates .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies on pyridazine-imidazole hybrids?
Answer:
- Substituent variation:
- Computational modeling:
Example Finding: Fluorine substitution at the benzyl position increases lipophilicity, enhancing membrane penetration but potentially reducing aqueous solubility .
Q. How should researchers address contradictory data in environmental impact assessments of this compound?
Answer:
- Experimental design: Follow OECD guidelines for biodegradation (Test 301) and ecotoxicity (e.g., Daphnia magna acute toxicity) .
- Analytical methods:
- Use LC-MS/MS to quantify environmental persistence in soil/water matrices.
- Monitor metabolites via high-resolution mass spectrometry (HRMS) .
Data Contradiction Note: Variability in degradation rates may stem from microbial community differences or UV exposure levels. Include abiotic controls (e.g., dark vs. light conditions) .
Q. What advanced techniques are used to study the compound’s interaction with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to proteins (e.g., BSA for plasma protein binding studies) .
- Circular Dichroism (CD): Detect conformational changes in DNA or enzymes upon compound binding .
- X-ray crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB ID: 4UB for imidazo-pyrazine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
